Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate
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Overview
Description
Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate is an organic compound with the molecular formula C11H7F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-ynoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-ynoate
- Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate
Uniqueness
Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable for various applications .
Properties
CAS No. |
220652-97-1 |
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Molecular Formula |
C11H7F3O2 |
Molecular Weight |
228.17 g/mol |
IUPAC Name |
methyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate |
InChI |
InChI=1S/C11H7F3O2/c1-16-10(15)7-4-8-2-5-9(6-3-8)11(12,13)14/h2-3,5-6H,1H3 |
InChI Key |
VSMLHHSMIMAZPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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